5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Vue d'ensemble

Description

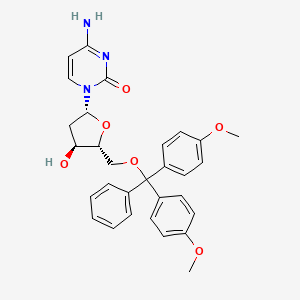

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 2’-deoxycytidine. This protecting group is crucial in the stepwise synthesis of DNA sequences, as it prevents unwanted reactions at the 5’-hydroxyl position during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with the dimethoxytrityl group. This is achieved by reacting 2’-deoxycytidine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time. The product is typically purified by column chromatography to remove any unreacted starting materials and by-products.

Types of Reactions:

Detritylation: The most common reaction involving 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is the removal of the dimethoxytrityl group (detritylation). This is typically achieved using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.

Substitution Reactions:

Common Reagents and Conditions:

Detritylation: Dichloroacetic acid, trichloroacetic acid, or other strong acids in non-aqueous solvents like dichloromethane or acetonitrile.

Substitution: Various electrophiles in the presence of a base.

Major Products:

Detritylation: The major product is 2’-deoxycytidine with a free 5’-hydroxyl group.

Substitution: Depending on the electrophile used, various substituted 2’-deoxycytidine derivatives can be obtained.

Applications De Recherche Scientifique

Nucleic Acid Synthesis

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research applications, including:

- Gene Therapy : Modified nucleosides like this compound enhance the stability and efficacy of therapeutic oligonucleotides.

- Molecular Diagnostics : It is used to create probes for detecting specific nucleic acid sequences in various diseases.

Case Study : Research has demonstrated the successful incorporation of this compound into oligonucleotides for therapeutic applications, showcasing improved targeting and reduced off-target effects in gene therapy trials .

Pharmaceutical Development

The compound is extensively used in the development of antiviral and anticancer drugs. Modified nucleosides play a critical role in:

- Enhancing Therapeutic Efficacy : By improving the pharmacokinetic properties of drugs.

- Reducing Side Effects : The modification helps in minimizing toxicity while maximizing therapeutic action.

Data Table: Applications in Drug Development

| Application | Description | Example Use Case |

|---|---|---|

| Antiviral Drugs | Development of nucleoside analogs | Treatment of viral infections |

| Anticancer Drugs | Synthesis of modified nucleosides | Targeted therapy for specific cancer types |

Biotechnology

In biotechnology, this compound is instrumental in:

- Designing DNA Probes : For polymerase chain reaction (PCR) applications, facilitating accurate DNA amplification.

- Creating Primers : Essential for various molecular biology techniques.

Case Study : The use of this compound in PCR has led to significant improvements in amplification efficiency and specificity, particularly in low-template scenarios .

Research in Epigenetics

This compound is valuable for studies focusing on gene regulation mechanisms. Its applications include:

- Understanding Epigenetic Modifications : Researchers utilize it to explore how changes in nucleic acid structures affect gene expression.

- Investigating DNA Methylation Patterns : The compound aids in studying the implications of methylation on gene activity.

Diagnostic Tools

This compound enhances diagnostic assays by:

- Improving Sensitivity and Specificity : Its incorporation into diagnostic tests leads to better detection rates for various diseases.

- Facilitating Rapid Testing Methods : The compound's properties allow for quicker results in clinical settings.

Data Table: Diagnostic Applications

| Diagnostic Method | Description | Impact |

|---|---|---|

| PCR Assays | Amplification of target DNA sequences | Increased detection sensitivity |

| Hybridization Tests | Detection of specific nucleic acid sequences | Enhanced specificity and accuracy |

Mécanisme D'action

The primary function of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is to act as a protected intermediate in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group during the stepwise addition of nucleotides. The protecting group is removed under acidic conditions to expose the 5’-hydroxyl group, allowing for the next nucleotide to be added. This process is repeated until the desired oligonucleotide sequence is synthesized.

Comparaison Avec Des Composés Similaires

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine

Comparison: While all these compounds serve as protected intermediates in oligonucleotide synthesis, the specific nucleobase (cytosine, thymine, adenine, or guanine) attached to the deoxyribose sugar differentiates them. The choice of nucleobase determines the sequence of the synthesized oligonucleotide. 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique in that it introduces a cytosine base into the oligonucleotide sequence, which pairs with guanine in complementary DNA strands.

Activité Biologique

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (DMT-dC) is a nucleoside analog that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in therapeutic settings, including anti-infection, cancer treatment, and immunology. Below is a detailed examination of its biological activity, supported by data tables and research findings.

- Molecular Formula : C₃₇H₃₅N₃O₇

- Molecular Weight : 633.70 g/mol

- CAS Number : 67219-55-0

- Purity : ≥99.0% (by HPLC)

DMT-dC exhibits a multifaceted mechanism of action that impacts various biological pathways:

- Antiviral Activity : DMT-dC has shown efficacy against several viruses, including HIV, HBV, and HCV. It acts by inhibiting viral replication through interference with nucleic acid synthesis.

- Antitumor Effects : The compound induces apoptosis in cancer cells and modulates cell cycle progression. It has been linked to the activation of apoptotic pathways and inhibition of tumor growth.

- Immunomodulation : DMT-dC influences immune responses by modulating cytokine production and enhancing T-cell activation.

Biological Activities Overview

Case Study 1: Antiviral Efficacy

A study demonstrated that DMT-dC effectively reduced viral loads in cell cultures infected with HIV and HCV. The compound was shown to inhibit the activity of viral proteases, which are crucial for viral maturation and replication.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines indicated that DMT-dC induces significant apoptosis through the activation of caspase pathways. The compound was tested against breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range.

Case Study 3: Immunological Effects

Research highlighted that DMT-dC enhances the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages. This suggests its potential use as an immunotherapeutic agent to boost immune responses against tumors or infections.

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLVFBRAADPJF-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473339 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76512-82-8 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine often used in oligonucleotide synthesis?

A1: this compound serves as a protected form of deoxycytidine, a crucial nucleoside in DNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is vital in phosphoramidite chemistry, a widely used method for synthesizing oligonucleotides. [, ] The DMT group can be selectively removed later in the synthesis, allowing for the controlled addition of further nucleotides to the growing oligonucleotide chain.

Q2: What is the significance of the phosphoramidite chemistry mentioned in relation to this compound?

A2: Phosphoramidite chemistry is central to solid-phase oligonucleotide synthesis. In this method, this compound is typically converted into its corresponding 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite derivative. [] This reactive intermediate allows for the efficient and controlled coupling with another nucleoside, forming a new internucleotide bond. The process can be repeated to build oligonucleotides of desired sequences.

Q3: The research mentions stereoselective synthesis of phosphorothioates. How does this compound contribute to this?

A3: One research paper explores the use of this compound in the stereoselective synthesis of phosphorothioates, which are oligonucleotide analogs with a sulfur atom replacing one of the oxygen atoms in the phosphate backbone. [] This modification can enhance the stability and resistance to enzymatic degradation of therapeutic oligonucleotides. The study investigates the stereochemistry of internucleotide bond formation using a this compound derivative modified at the 3' position with a phosphorothioate group. [] Understanding the factors influencing stereoselectivity in this context is crucial for developing oligonucleotide therapeutics with predictable activity and improved pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.